![molecular formula C31H19F2N B14223069 1,4-Bis(4-fluorophenyl)-3-phenylbenzo[G]isoquinoline CAS No. 820233-86-1](/img/structure/B14223069.png)
1,4-Bis(4-fluorophenyl)-3-phenylbenzo[G]isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis(4-fluorophenyl)-3-phenylbenzo[G]isoquinoline is a complex organic compound belonging to the class of isoquinolines Isoquinolines are aromatic heterocyclic compounds that consist of a benzene ring fused to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4-fluorophenyl)-3-phenylbenzo[G]isoquinoline typically involves multi-step processes that include cyclization reactions. One common method involves the use of palladium-catalyzed coupling reactions, such as the Suzuki–Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance . Another approach involves the Bischler–Napieralski reaction, which is effective for the cyclization of N-[2-(fluorophenyl)ethyl]amides followed by aromatization .
Industrial Production Methods
Industrial production of this compound may utilize high-throughput methods involving automated synthesis and purification systems. The use of microwave irradiation and flow chemistry can enhance reaction rates and yields, making the process more efficient and scalable .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis(4-fluorophenyl)-3-phenylbenzo[G]isoquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the fluorinated phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of partially or fully hydrogenated isoquinoline derivatives.
Substitution: Formation of halogenated isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Bis(4-fluorophenyl)-3-phenylbenzo[G]isoquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Wirkmechanismus
The mechanism of action of 1,4-Bis(4-fluorophenyl)-3-phenylbenzo[G]isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis(het)arylisoquinolines: These compounds share a similar isoquinoline core but differ in the nature of the aryl substituents.
Fluorinated Isoquinolines: Compounds with fluorine atoms on the isoquinoline ring, which can exhibit different chemical and biological properties.
Uniqueness
1,4-Bis(4-fluorophenyl)-3-phenylbenzo[G]isoquinoline is unique due to the specific positioning of the fluorine atoms on the phenyl rings, which can enhance its stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials, such as OLEDs and other electronic devices .
Eigenschaften
CAS-Nummer |
820233-86-1 |
|---|---|
Molekularformel |
C31H19F2N |
Molekulargewicht |
443.5 g/mol |
IUPAC-Name |
1,4-bis(4-fluorophenyl)-3-phenylbenzo[g]isoquinoline |
InChI |
InChI=1S/C31H19F2N/c32-25-14-10-20(11-15-25)29-27-18-23-8-4-5-9-24(23)19-28(27)30(22-12-16-26(33)17-13-22)34-31(29)21-6-2-1-3-7-21/h1-19H |
InChI-Schlüssel |
TWEVFFIRVUVWQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C3=CC4=CC=CC=C4C=C3C(=N2)C5=CC=C(C=C5)F)C6=CC=C(C=C6)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1(2H)-Quinolinecarboxamide, 3,4-dihydro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B14222989.png)
![2-({2-[(Furan-3-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14223006.png)
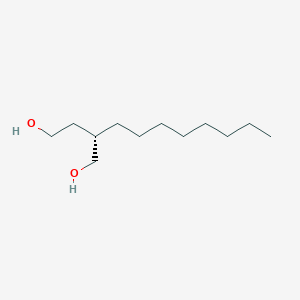
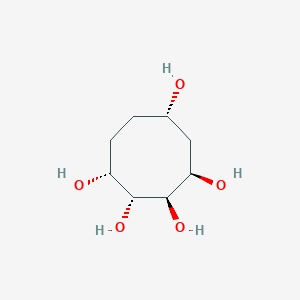
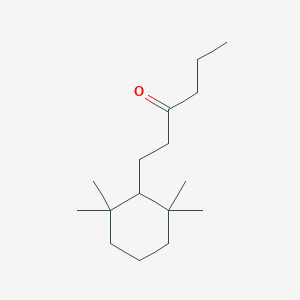
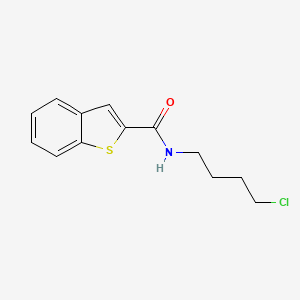
![1H-Indole-2-carboxamide, 5-chloro-3-[(3-methylphenyl)sulfonyl]-](/img/structure/B14223042.png)
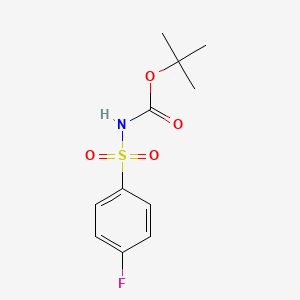
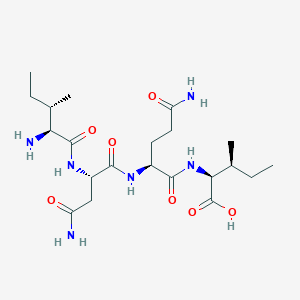
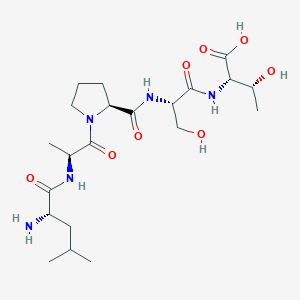

methanone](/img/structure/B14223063.png)
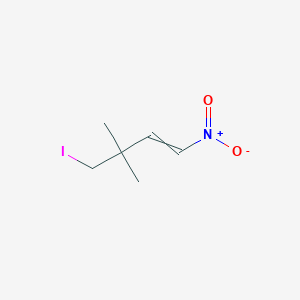
![N-[3-(4-Phenylcyclohexylidene)propyl]-3-(trifluoromethyl)aniline](/img/structure/B14223074.png)
